molecular formula C21H28N4O3S B2842220 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-04-4

4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2842220
CAS No.: 1105249-04-4
M. Wt: 416.54
InChI Key: OXVYLJCZDHGFIE-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonded Structures and Molecular Aggregation

Compounds with tert-butyl groups and pyrazole rings, similar to the one , have been studied for their ability to form specific molecular structures, such as hydrogen-bonded chains and aggregates. For example, research on hydrogen-bonded chains in certain pyrazole derivatives showcases the structural characteristics and potential applications of these compounds in crystal engineering and materials science (Abonía et al., 2007).

Synthesis and Properties of Polyamides

Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol indicates the relevance of tert-butyl groups in polymer science. These polyamides exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, underscoring their potential in creating new materials with desirable physical properties (Hsiao et al., 2000).

Antimicrobial and Antioxidant Activities

Functionalized pyrazole scaffolds, similar to the structure , have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds offer a new class of bioactive molecules with potential therapeutic applications, highlighting the interest in developing novel compounds for pharmaceutical research (Rangaswamy et al., 2017).

Catalytic Applications

Compounds with tert-butyl and benzamide groups are part of studies focused on catalysis, such as asymmetric hydrogenation of functionalized alkenes. The synthesis and application of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups demonstrate their utility in enhancing enantioselectivity and catalytic efficiency in organic synthesis, which is crucial for the production of chiral pharmaceuticals (Imamoto et al., 2012).

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-21(2,3)15-7-5-14(6-8-15)20(27)23-19-16-12-29-13-17(16)24-25(19)11-18(26)22-9-10-28-4/h5-8H,9-13H2,1-4H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVYLJCZDHGFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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